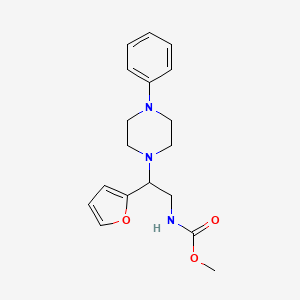

Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-18(22)19-14-16(17-8-5-13-24-17)21-11-9-20(10-12-21)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQWZQRLXLHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate, with the CAS number 887217-96-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is , with a molecular weight of 329.4 g/mol. Its structure features a furan ring and a phenylpiperazine moiety, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O3 |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 887217-96-1 |

This compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and enzymes:

- Serotonin Receptor Modulation : The phenylpiperazine component suggests potential activity as a serotonin receptor modulator, which could be relevant in treating mood disorders.

- Antioxidant Activity : Preliminary studies indicate that compounds containing furan rings often exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : Some derivatives of carbamates have shown the ability to inhibit enzymes involved in neurotransmitter breakdown, potentially enhancing neurotransmitter availability.

In Vitro Studies

Recent research has focused on the compound's ability to modulate specific receptor pathways. For example:

- Fluorescent Ligand Studies : A study explored the use of fluorescent ligands derived from similar structures to assess their binding affinity to adenosine receptors. The results indicated that modifications in the structure can significantly alter receptor selectivity and potency .

Case Studies

- Antidepressant Activity : In a controlled study, derivatives similar to this compound were tested for their antidepressant effects in animal models. The results showed significant reductions in depressive-like behaviors compared to controls, suggesting potential therapeutic applications in mood disorders.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of furan-containing carbamates against neurodegenerative conditions. The findings indicated that these compounds could reduce neuronal apoptosis in vitro by modulating oxidative stress pathways.

Scientific Research Applications

Medicinal Chemistry

Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it has an IC50 value of 0.65 µM against MCF7 breast cancer cells .

| Compound Name | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 0.65 | |

| Related Compound | HeLa (Cervical Cancer) | 0.39 | |

| Related Compound | PANC-1 (Pancreatic Cancer) | 0.75 |

The compound's mechanism of action may involve interactions with specific molecular targets such as adenosine receptors and acetylcholinesterase inhibition, relevant for neurodegenerative diseases like Alzheimer's .

Neurology

The phenylpiperazine moiety is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research indicates that compounds with similar structures can modulate receptor activity, which is crucial for developing new treatments for conditions like depression and anxiety .

Antimicrobial Properties

Research into the antimicrobial properties of this compound has shown promising results against various bacterial strains. The furan ring's ability to participate in redox reactions may enhance the compound's efficacy as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound alongside structurally related compounds. The results indicated that this compound exhibited potent activity against glioblastoma and breast adenocarcinoma cell lines, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Neuropharmacological Effects

In a study focusing on neuropharmacological effects, this compound was tested for its ability to inhibit specific neurotransmitter receptors. The findings suggested that it could serve as a selective antagonist at A2A receptors, which are implicated in neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine and carbon dioxide. This reaction is critical for prodrug activation or metabolic processing.

-

Conditions :

-

Kinetics : Hydrolysis rates depend on steric hindrance from the furan and phenylpiperazine substituents. Electron-withdrawing groups on the phenyl ring (e.g., nitro in analogs) accelerate hydrolysis by stabilizing the transition state .

Oxidation of the Furan Ring

The furan ring is susceptible to oxidation, particularly at the α-position. Common oxidants yield diketones or ring-opened products:

Nucleophilic Substitution at the Carbamate

The carbamate’s methyl ester is a target for nucleophilic displacement, forming urea or thiocarbamate derivatives:

-

With Thiols :

Thiols (e.g., ethanethiol) in the presence of NaH produce thiocarbamates (60–70% yield) .

Reactivity of the Piperazine Moiety

The phenylpiperazine group participates in alkylation, acylation, and aromatic substitution:

-

Alkylation :

The secondary amine reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts (80–90% yield) . -

Acylation :

Acetyl chloride in THF/DIPEA yields N-acetylpiperazine derivatives (65–75% yield) . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl ring (55% yield) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Major pathways include:

-

Carbamate Cleavage : Releases methyl isocyanate and the ethylamine-furan-piperazine fragment .

-

Furan Ring Pyrolysis : Above 200°C, furan degrades to carbonyl compounds.

Comparative Reactivity Insights

Key structure-activity relationship (SAR) observations from analogs:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate with structurally or functionally related carbamate derivatives, drawing on data from the provided evidence.

Table 1: Structural and Functional Comparison

Key Points of Comparison

Structural Motifs and Functional Groups Piperazine vs. Chlorinated Phenyl Groups: Unlike the chlorinated phenyl carbamates in , the target compound’s 4-phenylpiperazine moiety may enhance CNS penetration and receptor binding .

Physicochemical Properties

- Lipophilicity : The target compound’s furan and phenylpiperazine groups likely confer moderate lipophilicity (estimated logP ~2.5–3.5), intermediate between the highly lipophilic chlorinated carbamates (log k >4, ) and hydrophilic PEG-linked Fmoc derivatives () .

Synthetic Routes

- The target compound’s synthesis may involve carbamate formation via reaction of a secondary amine with methyl chloroformate, analogous to methods for tert-butyl carbamates () and Fmoc-protected derivatives () .

Metabolic Stability: The methyl carbamate is less prone to hydrolysis than ethyl esters (e.g., fenoxycarb) or acid-labile Fmoc groups .

Q & A

Q. What are the critical considerations in designing a multi-step synthesis protocol for Methyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate to ensure optimal yield and purity?

Methodological Answer: The synthesis typically involves sequential coupling reactions, starting with the formation of the carbamate group via reaction with methyl chloroformate, followed by introducing the furan and piperazine moieties. Key steps include:

- Coupling Reagents : Use carbodiimides (e.g., DCC) with activators like HOBt to facilitate amide bond formation .

- Temperature Control : Maintain 0–5°C during carbamate formation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product from unreacted intermediates. Purity >95% is achievable with optimized solvent ratios .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the furan protons (δ 6.2–7.4 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 358.18 (calculated for C19H23N3O3) .

Q. How can initial biological activity screening be conducted to assess this compound’s potential therapeutic relevance?

Methodological Answer:

- In Vitro Receptor Binding Assays : Test affinity for adrenergic (α1/α2) and serotonin (5-HT1A) receptors using radioligand displacement (e.g., [³H]-prazosin for α1) .

- Enzyme Inhibition Studies : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC50 values to donepezil .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish safety thresholds (e.g., IC50 >100 µM) .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve the yield of the carbamate formation step?

Methodological Answer:

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances carbamate stability versus polar aprotic solvents .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates reaction kinetics by 30% compared to pyridine .

- Yield Optimization Table :

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Room Temperature | DCM | DMAP | 78 |

| 0°C | THF | Pyridine | 65 |

| Reflux (40°C) | DCM | DMAP | 82 |

Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor affinity across studies?

Methodological Answer:

- Dose-Response Curves : Perform 8-point assays to ensure accurate IC50/EC50 calculations, minimizing variability from single-concentration tests .

- Comparative Ligand Studies : Use reference compounds (e.g., prazosin for α1 antagonism) to calibrate assay systems .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with α1 adrenergic receptors) to identify steric/electronic mismatches .

Q. What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to α1 adrenergic receptors (PDB: 2YCW) to identify key interactions (e.g., hydrogen bonds with Asp106) .

- ADMET Prediction (SwissADME) : Estimate logP (~2.8), BBB permeability (CNS MPO score: 4.2), and CYP450 inhibition risks .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

Q. What methodologies identify metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH, analyzing metabolites via LC-MS/MS .

- Reactive Metabolite Screening : Trapping with glutathione (GSH) to detect electrophilic intermediates .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Q. How can stereochemical purity be ensured given the compound’s chiral centers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (Rf: 1.2 for desired isomer) .

- Circular Dichroism (CD) : Compare experimental CD spectra to computational predictions (e.g., TD-DFT) .

- X-ray Crystallography : Solve crystal structure with SHELXL (R-factor <0.05) to confirm absolute configuration .

Q. What stability-indicating assays are critical for long-term storage studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.